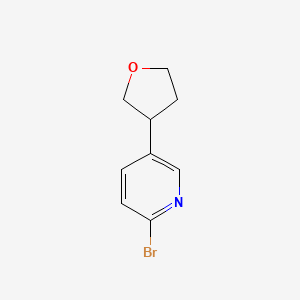

2-Bromo-5-(oxolan-3-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-5-(oxolan-3-yl)pyridine |

InChI |

InChI=1S/C9H10BrNO/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 |

InChI Key |

CBOYCVNIOIUOGA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Oxolan 3 Yl Pyridine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.orgadvancechemjournal.com For 2-Bromo-5-(oxolan-3-yl)pyridine, two primary strategic disconnections are considered, targeting the two key bonds that attach the substituents to the pyridine (B92270) core.

The first logical disconnection is the bond between the C2 position of the pyridine ring and the bromine atom. This approach simplifies the target molecule to a precursor, 5-(oxolan-3-yl)pyridine.

Figure 1: Retrosynthetic Disconnection at the C2-Br Bond

This strategy relies on the subsequent regioselective introduction of a bromine atom at the C2 position of the 5-substituted pyridine ring. The feasibility of this forward reaction depends on the availability of methods for selective C2-bromination, which can be challenging due to the electronic nature of the pyridine ring.

An alternative disconnection targets the carbon-carbon bond between the C5 position of the pyridine ring and the oxolane moiety. This leads to two simpler fragments: a 2-bromopyridine (B144113) derivative functionalized at the 5-position and an oxolane-3-yl synthon.

Figure 2: Retrosynthetic Disconnection at the C5-Oxolane Bond

This approach suggests a cross-coupling reaction in the forward synthesis. The nature of the reactive groups X and Y (e.g., X = halogen, triflate; Y = boronic acid, organozinc) will define the specific coupling methodology employed. This route often provides greater control over regiochemistry compared to direct aromatic substitution.

Methodologies for Introducing the 2-Bromo Substituent

The introduction of a bromine atom at the C2 position of a pyridine ring can be achieved through several methods, either by direct bromination or by transforming a pre-existing functional group.

Direct halogenation of pyridine rings via electrophilic aromatic substitution is often difficult and requires harsh conditions due to the ring's electron-deficient nature. chemrxiv.org The reaction typically favors substitution at the C3 and C5 positions. However, specific strategies have been developed to achieve regioselectivity.

For instance, activating the pyridine ring as an N-oxide can alter the regiochemical outcome of halogenation. Baran et al. reported the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source. tcichemicals.com While this applies to fused systems, the principle of N-oxide activation is a potential pathway for simple pyridines. Another approach involves designed phosphine (B1218219) reagents that can facilitate selective halogenation at various positions. nih.gov

However, for a substrate like 5-(oxolan-3-yl)pyridine, achieving high selectivity for the C2 position over the C3 or C6 positions through direct bromination would likely be challenging and could result in isomeric mixtures.

A more reliable and widely used method for introducing a halogen at the 2-position of a pyridine ring is the Sandmeyer reaction. wikipedia.orgnih.govresearchgate.net This reaction transforms a 2-aminopyridine (B139424) into a 2-halopyridine via a diazonium salt intermediate. wikipedia.org

The process involves two key steps:

Diazotization: The 2-aminopyridine derivative is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., hydrobromic acid, HBr), at low temperatures (typically 0°C or lower) to form the corresponding diazonium salt. orgsyn.org

Halogenation: The diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazo group with a bromine atom. wikipedia.org

This method is highly efficient for producing 2-bromopyridines and is compatible with a wide range of functional groups on the pyridine ring. orgsyn.orgnih.gov In the context of synthesizing this compound, the starting material would be 2-Amino-5-(oxolan-3-yl)pyridine.

Table 1: Comparison of Bromination Strategies

| Methodology | Description | Advantages | Disadvantages | Relevant Citation(s) |

|---|---|---|---|---|

| Direct Bromination | Electrophilic substitution on the pyridine ring using a brominating agent (e.g., Br₂, NBS). | Atom-economical, potentially fewer steps. | Poor regioselectivity for C2, often requires harsh conditions, may lead to isomeric mixtures. | chemrxiv.orgnih.gov |

| Sandmeyer Reaction | Conversion of a 2-amino group to a bromo group via a diazonium salt intermediate using NaNO₂/HBr and CuBr. | Excellent regioselectivity for the C2 position, generally high yields, mild conditions for the final step. | Requires the synthesis of the corresponding 2-aminopyridine precursor. | wikipedia.orgorgsyn.orggoogle.com |

Methodologies for Incorporating the 5-(oxolan-3-yl) Moiety

Attaching the saturated oxolane ring to the C5 position of 2-bromopyridine is most effectively achieved through modern cross-coupling reactions. This approach aligns with the retrosynthetic strategy of disconnecting the C5-oxolane bond.

A prominent strategy is the Suzuki-Miyaura cross-coupling reaction . This involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of the target molecule, this could involve:

Route A: Coupling of 2-bromopyridine-5-boronic acid with a 3-halooxolane (e.g., 3-bromooxolane or 3-iodooxolane).

Route B: Coupling of a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine) with an oxolane-3-boronic acid or its ester.

The Suzuki-Miyaura coupling is well-documented for its functional group tolerance and reliability in constructing C(sp²)-C(sp³) bonds, making it suitable for complex molecule synthesis. nih.gov

Another powerful method is the Negishi cross-coupling , which utilizes an organozinc reagent. An oxolane-3-ylzinc halide could be prepared from 3-halooxolane and coupled with 2,5-dibromopyridine (B19318). The higher reactivity of the C5-bromine compared to the C2-bromine in some palladium-catalyzed reactions could allow for selective coupling at the 5-position.

Finally, a Grignard-based coupling could be envisioned. A Grignard reagent, such as 3-oxolanylmagnesium bromide, could be coupled with a 2-bromo-5-halopyridine. Careful control of reaction conditions would be necessary to avoid side reactions.

The choice of method would depend on the availability of starting materials, particularly the functionalized oxolane precursor. The synthesis of chiral 3-substituted oxolanes can often begin from natural products like 2-deoxy-D-ribose, which can be converted to oxolane derivatives through reduction and cyclization. nih.gov

Carbon-Carbon Bond Forming Reactions at Pyridine C5

The introduction of the oxolan-3-yl group at the C5 position of the 2-bromopyridine scaffold is a key transformation. This can be achieved through several modern synthetic methods, primarily relying on the formation of a new carbon-carbon bond.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C(sp²)-C(sp³) bonds. wikipedia.org The Suzuki-Miyaura and Negishi reactions are particularly well-suited for this purpose, offering high functional group tolerance and generally good yields. organic-chemistry.orglibretexts.orgorganic-chemistry.org

A convergent approach, where the oxolane moiety is coupled to a pre-halogenated pyridine, is often the most efficient strategy. This typically involves the reaction of 2,5-dibromopyridine with an organometallic reagent of oxolane. Studies on the regioselectivity of dihalopyridines show that the bromine at C5 can be selectively coupled, particularly under Suzuki-Miyaura conditions. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.org For the synthesis of the target molecule, this would require an (oxolan-3-yl)boronic acid or a more stable derivative like a pinacol (B44631) ester. organic-chemistry.org The synthesis of such boronic esters can be achieved from the corresponding alcohol or halide via reaction with a diboron (B99234) reagent or by reacting a Grignard reagent with a boronic ester. orgsyn.orggoogle.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronate and subsequent reductive elimination to yield the product. libretexts.org

Negishi Coupling: The Negishi reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are often more reactive than their boronic acid counterparts. wikipedia.org The required (oxolan-3-yl)zinc halide can be prepared from 3-bromooxolane or 3-iodooxolane and activated zinc metal, or via transmetalation from an organolithium precursor. orgsyn.orgorgsyn.org The coupling of secondary alkylzinc halides, such as the oxolan-3-yl group, with aryl bromides has been shown to be effective, though it must compete with potential side reactions like β-hydride elimination. nih.gov The choice of ligand is critical to favor the desired reductive elimination pathway. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | (Oxolan-3-yl)boronic acid pinacol ester | (Oxolan-3-yl)zinc chloride/bromide |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | NiCl₂(PCy₃)₂, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | XPhos, CPhos, Triphenylphosphine |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Not required |

| Solvent | Dioxane/H₂O, Toluene, DMF | THF, 2-MeTHF, Dioxane |

| Key Advantages | High stability of organoboron reagents, tolerance to many functional groups. organic-chemistry.org | High reactivity of organozinc reagents, milder reaction conditions often possible. wikipedia.org |

Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-functionalization of the coupling partners. However, achieving regioselective C-H functionalization on a pyridine ring is challenging due to its electronic properties. researchgate.net The nitrogen atom deactivates the ring towards electrophilic attack and directs nucleophilic or organometallic functionalization primarily to the C2 and C4 positions. researchgate.netnih.gov

Functionalizing the C5 position of 2-bromopyridine via a direct C-H activation/coupling reaction is particularly difficult. nih.gov The electronic influence of both the ring nitrogen and the C2-bromo substituent favors reactivity at other positions. While significant progress has been made in the distal functionalization of pyridines, these methods often require specific directing groups installed on the pyridine ring or are limited to certain substitution patterns. researchgate.netnih.gov For instance, iridium-catalyzed borylation, a type of C-H functionalization, was attempted on 2-bromo-5-cyanopyridine (B145350) with no success, underscoring the challenge of activating C-H bonds at positions distal to the nitrogen and adjacent to a halo-substituent. nih.gov Therefore, while an active area of research, direct C-H functionalization is not currently a standard or efficient method for synthesizing this compound.

Stereochemical Control during Oxolane Ring Introduction

The oxolan-3-yl substituent contains a chiral center at the C3 position. For applications in pharmaceuticals or materials science, controlling the stereochemistry to produce a single enantiomer is often critical. Achieving stereocontrol during the synthesis of this compound is most practically accomplished by employing a chiral building block in a convergent synthesis.

The most straightforward strategy involves starting with an enantiomerically pure precursor, such as (R)-oxolan-3-ol or (S)-oxolan-3-ol. These chiral alcohols can then be converted into a suitable leaving group (e.g., bromide, iodide, or triflate) and subsequently transformed into the required organoboron or organozinc reagent for the cross-coupling reactions described in section 2.3.1.1. This approach transfers the existing stereochemistry of the starting material directly to the final product. Asymmetric syntheses to produce such chiral building blocks, for example through Sharpless asymmetric epoxidation or dihydroxylation followed by cyclization, are well-established methodologies in organic chemistry. nih.gov This ensures that the final cross-coupling step delivers an enantiomerically enriched product.

Integrated Synthetic Routes and General Strategies

| Aspect | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step construction on a single backbone. | Independent synthesis of fragments followed by late-stage coupling. |

| Efficiency | Often lower; overall yield is a product of many steps. | Generally higher; longest linear sequence is shorter. |

| Flexibility | Less flexible; a failure in an early step compromises the entire synthesis. | More flexible; allows for optimization of fragment syntheses independently. |

| Example Route | 2-bromopyridine → C5 functionalization → Multi-step oxolane formation. | (Oxolan-3-yl)boronic ester + 2,5-dibromopyridine → Coupling reaction. |

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. inovatus.es The synthesis of this compound, which involves both a halopyridine and an ether scaffold, can be made greener through several considerations.

Safer Solvents and Auxiliaries: Many cross-coupling reactions traditionally use solvents like DMF, NMP, dioxane, or THF, which have significant health and environmental drawbacks. A key green chemistry objective is to replace these with safer alternatives. sigmaaldrich.com Recent research has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as excellent, greener substitutes for organometallic reactions, including Suzuki and Negishi couplings. nih.govnsf.govnih.govnih.gov These solvents are often derived from renewable feedstocks, have lower toxicity, and can be more easily recycled. sigmaaldrich.com Performing reactions in water, where possible, is another highly desirable green approach. inovatus.esacs.org

Catalysis: The use of catalysts is inherently a green principle as it allows reactions to proceed with higher efficiency and under milder conditions. To further improve the "greenness" of the catalytic system, efforts focus on:

Reducing Catalyst Loading: Developing highly active catalyst systems that are effective at very low concentrations (mol %) minimizes waste and cost. inovatus.es

Replacing Precious Metals: While palladium is highly effective, it is also expensive and has toxicity concerns. The use of catalysts based on more earth-abundant and less toxic metals, such as nickel or iron, is a major goal. nih.govnih.govnih.gov Nickel-catalyzed Suzuki-Miyaura couplings, for example, have been shown to be effective in green solvents. nih.govnih.gov

Catalyst Recycling: Employing heterogeneous catalysts or catalyst systems that can be easily recovered and reused for multiple reaction cycles significantly reduces waste. inovatus.esacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses and C-H functionalization reactions are, in principle, more atom-economical than linear syntheses that involve numerous steps with protecting groups and stoichiometric byproducts.

Continuous Flow Processing and Scalable Synthesis Methods

The transition from traditional batch-wise synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. flinders.edu.aursc.org These benefits are particularly relevant for the synthesis of highly functionalized and potentially reactive intermediates like this compound. While specific literature on the continuous flow synthesis of this exact molecule is not yet prevalent, the extensive research on analogous pyridine derivatives provides a strong foundation for the development of such processes. The synthesis can be logically broken down into key transformations, for which continuous flow methodologies are well-established.

A plausible synthetic strategy for this compound could involve the bromination of a pre-functionalized pyridine or the introduction of the oxolane moiety onto a brominated pyridine core. Both approaches can be significantly enhanced through the use of flow chemistry.

Continuous Flow Bromination of Pyridine Derivatives:

The selective bromination of pyridine rings is a critical transformation. In a continuous flow setting, the use of microreactors can mitigate the risks associated with handling hazardous reagents like bromine and can improve the selectivity of the reaction by minimizing the formation of over-brominated byproducts. For instance, the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is a common method for benzylic and allylic brominations and can be adapted for certain heterocyclic systems. wikipedia.org The precise temperature and residence time control in a flow reactor can enhance the selectivity of such reactions.

Table 1: Representative Conditions for Continuous Flow Quaternization of Pyridine

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Throughput | Reference |

| 1 | Pyridine | Butyl Bromide | DMAC | 120 | 1 | 9.25 | - | nih.gov |

| 2 | Poly(4-vinylpyridine) | Butyl Bromide | DMAC | 120 | 1 | 12 | - | nih.gov |

This table illustrates the application of continuous flow for the quaternization of pyridine, a related reaction demonstrating the precise control over reaction parameters achievable in a flow system.

Continuous Flow Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used for the functionalization of halo-pyridines. libretexts.org The adaptation of this reaction to a continuous flow process, often utilizing packed-bed reactors with immobilized palladium catalysts, has been extensively studied. mdpi.com This approach not only facilitates catalyst recycling but also minimizes palladium contamination in the product stream.

A potential scalable synthesis of this compound could involve the coupling of a suitable boronic acid or ester derivative of oxolane with a dibrominated pyridine, or conversely, the coupling of a boronic acid derivative of pyridine with a halogenated oxolane. The B-alkyl Suzuki-Miyaura coupling, in particular, is a robust method for creating C(sp³)–C(sp²) bonds, which would be required for the introduction of the oxolanyl group. princeton.edunih.gov Recent advancements have demonstrated the feasibility of light-mediated B-alkyl Suzuki-Miyaura cross-coupling reactions in continuous flow, offering a rapid and efficient method for introducing aliphatic fragments. nih.gov

Table 2: Parameters for Continuous Flow Suzuki-Miyaura Coupling of Aryl Halides

This table provides examples of continuous flow Suzuki-Miyaura couplings, demonstrating the high yields achievable with various aryl halides under flow conditions.

Multi-step Telescoped Synthesis:

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without the need for isolation and purification of intermediates. flinders.edu.aursc.orgsyrris.jp This approach dramatically improves efficiency and reduces waste. A hypothetical telescoped synthesis of this compound could involve an initial bromination step, followed by an in-line purification or scavenger column, and then a subsequent Suzuki-Miyaura coupling to introduce the oxolane moiety. The ability to precisely control the conditions of each reaction zone within the flow reactor is crucial for the success of such a multi-step synthesis. The development of such a process would represent a significant advancement in the scalable production of this important chemical building block.

Reactivity and Derivatization Strategies of 2 Bromo 5 Oxolan 3 Yl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C2-Position

The bromine atom at the C2-position of the pyridine (B92270) ring is the primary site for derivatization through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

Palladium catalysts are extensively used for forming new bonds at the C2-position of 2-bromopyridines. The choice of ligands, base, and reaction conditions can be tailored to achieve high yields and selectivity for a wide range of coupling partners.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between 2-Bromo-5-(oxolan-3-yl)pyridine and various aryl or vinyl boronic acids or their esters. mdpi.com This reaction is widely favored due to the mild reaction conditions and the commercial availability of a vast array of boronic acid derivatives. mdpi.com The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially when dealing with challenging substrates. nih.govnih.gov

The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The base is required to activate the organoboron compound for transmetalation. harvard.edu Common catalyst systems include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃. nih.gov The reaction is tolerant of a wide variety of functional groups on both coupling partners. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromopyridine (B144113) Derivatives

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | High |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Excellent |

This table presents representative examples of Suzuki-Miyaura coupling reactions with functionalized 2-bromopyridines, demonstrating the versatility of this method.

The Negishi coupling provides an alternative method for C-C bond formation, utilizing organozinc reagents. orgsyn.org This reaction is known for its high functional group tolerance and can be particularly useful when the corresponding boronic acid is unstable or difficult to prepare. orgsyn.org The preparation of the pyridyl zinc reagent can be achieved through transmetalation with pyridyl lithium or by direct reaction with activated zinc. orgsyn.org

Palladium catalysts, often in combination with phosphine ligands, are effective for this transformation. researchgate.net The reaction conditions are generally mild, and the method has been successfully applied to the synthesis of various substituted bipyridines. orgsyn.orgresearchgate.net

Table 2: Negishi Coupling of 2-Bromopyridines

| Organozinc Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| PhZnCl | Pd(PPh₃)₄ | THF | 85 |

| (4-MeOC₆H₄)ZnCl | Pd(dppf)Cl₂ | THF | 90 |

| (2-Thienyl)ZnBr | Pd₂(dba)₃ / XPhos | Dioxane | 92 |

This table illustrates typical conditions and yields for the Negishi coupling of 2-bromopyridines with various organozinc reagents.

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynylpyridines from this compound and terminal alkynes. nih.govwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and is a powerful tool for constructing sp²-sp carbon-carbon bonds. nih.gov

The choice of palladium source, ligand, and copper salt can influence the reaction's efficiency. scirp.orgscirp.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. libretexts.org

Table 3: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes

| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 95 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 88 |

| 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 92 |

This table showcases the conditions and outcomes for the Sonogashira coupling of 2-bromopyridines, highlighting its utility in synthesizing alkynylpyridines. scirp.orgscirp.orgresearchgate.net

The Stille coupling involves the reaction of this compound with an organotin reagent, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile due to the stability and broad availability of organostannanes. organic-chemistry.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination. wikipedia.org The choice of palladium catalyst and ligands can significantly impact the reaction rate and yield. harvard.edu

Table 4: Stille Coupling of 2-Bromopyridines

| Organotin Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| PhSnBu₃ | Pd(PPh₃)₄ | Toluene | 89 |

| (CH₂=CH)SnBu₃ | PdCl₂(PPh₃)₂ | DMF | 91 |

| (2-Thienyl)SnMe₃ | Pd₂(dba)₃ | Dioxane | 85 |

This table provides examples of Stille coupling reactions with 2-bromopyridines, demonstrating its applicability for creating various C-C bonds.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of this compound with a wide range of primary and secondary amines, as well as amides. wikipedia.orglibretexts.org This reaction is catalyzed by palladium complexes with specialized phosphine ligands. rug.nlorganic-chemistry.org

The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under mild conditions. wikipedia.orgrug.nl The choice of base is also critical and can range from strong bases like sodium tert-butoxide to milder ones like cesium carbonate, depending on the substrate's functional group tolerance. libretexts.org This reaction has been successfully applied to both inter- and intramolecular C-N bond formations. libretexts.orgchemspider.com

Table 5: Buchwald-Hartwig Amination of 2-Bromopyridines

| Amine/Amide | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 92 |

| Aniline (B41778) | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 88 |

| Benzamide | Pd(OAc)₂ / tBuBrettPhos | K₃PO₄ | Toluene | 75 |

This table illustrates the broad scope of the Buchwald-Hartwig amination for the synthesis of N-substituted pyridines. libretexts.orgresearchgate.net

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the derivatization of (hetero)aryl halides, including 2-bromopyridines. wisc.edunih.gov These methods offer an alternative to traditional palladium-catalyzed systems and are often advantageous for coupling with alkyl electrophiles. For instance, the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated, highlighting the utility of nickel catalysts in forming C(sp²)-C(sp³) bonds. nih.govthieme-connect.de This type of reaction, known as cross-electrophile coupling, involves the direct coupling of two different electrophiles, which avoids the need for pre-formed organometallic reagents. wisc.edu The synthesis of 2-alkylated pyridines can be achieved using a nickel catalyst, often with a specific ligand like bathophenanthroline, under high concentration conditions in a solvent such as DMF. nih.govthieme-connect.de While a specific example for this compound is not detailed in the provided results, the general reactivity of 2-halopyridines in nickel-catalyzed cross-electrophile couplings suggests its applicability. nih.govnih.gov

A key challenge in cross-electrophile coupling is achieving high selectivity for the cross-coupled product over homocoupled byproducts. nih.gov Mechanistic studies on nickel-catalyzed cross-electrophile couplings indicate that the reaction often proceeds through a pathway involving both polar and radical steps. nih.gov The selectivity can be influenced by factors such as catalyst concentration and the nature of the ligand. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| 2-Chloropyridines | Alkyl bromides | Nickel/bathophenanthroline | Synthesis of 2-alkylated pyridines; high concentration in DMF. | nih.govthieme-connect.de |

| Aryl halides | Alkyl halides | Dual Ni/Co catalytic system | Cross-electrophile coupling; mechanism involves activation of each halide by a different catalyst. | nih.gov |

| 2-Chloropyridines | Aryl bromides | Nickel catalyst | Involves in situ formation of an aryl-zinc species followed by cross-coupling. | wisc.edu |

Copper-Catalyzed Cross-Couplings (e.g., Ullmann-type reactions, C-N bond formation)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a classical and still relevant method for forming carbon-heteroatom and carbon-carbon bonds with aryl halides. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions are especially useful for C-N bond formation, providing access to N-arylpyridines. wikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

For instance, the Ullmann condensation can be used to synthesize aryl amines from aryl halides. wikipedia.org A typical Goldberg reaction, a variant of the Ullmann condensation for C-N bond formation, involves the coupling of an aniline with an aryl halide in the presence of a copper catalyst. wikipedia.org While a specific application to this compound is not explicitly documented in the search results, the general principles of copper-catalyzed C-N bond formation are well-established for bromo-substituted heterocycles. nih.govmdpi.com Copper(I)-catalyzed fluorination of 2-pyridyl aryl bromides has also been developed, where the pyridyl group plays a crucial role in stabilizing the copper(I) species and facilitating the reaction. rsc.org

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ullmann Condensation (C-N coupling) | Aryl halide, Amine | Copper catalyst (e.g., CuI/phenanthroline) | Aryl amine | wikipedia.org |

| Ullmann Ether Synthesis (C-O coupling) | Aryl halide, Alcohol/Phenol | Copper catalyst | Aryl ether | wikipedia.orgorganic-chemistry.org |

| Fluorination | 2-Pyridyl aryl bromides | Cu(I) catalyst, AgF | Aryl fluoride | rsc.org |

| Chan-Evans-Lam Coupling | Aryl boronic acids, N-nucleophiles | Cu(II) salts | N-Aryl compounds | nih.gov |

Catalyst-Free Cross-Coupling Approaches

While transition-metal catalysis is the dominant strategy for cross-coupling reactions, some approaches can proceed without a metal catalyst, although these are less common for the derivatization of aryl halides like this compound. One example of a reaction that can, in some instances, be performed without a catalyst is nucleophilic aromatic substitution (SNAr), which is discussed in a later section. It's important to note that what is sometimes referred to as "catalyst-free" may still involve promoters or reagents that facilitate the reaction, even if they are not traditional transition metal catalysts. For instance, some Ullmann-type reactions have been explored under solvent-free conditions, relying on the melting of one of the reagents to act as the reaction medium. rsc.org However, these typically still require copper. rsc.org

Mechanistic Investigations of Cross-Coupling Pathways (Oxidative Addition, Transmetalation, Reductive Elimination)

The mechanisms of cross-coupling reactions are fundamental to understanding and optimizing these transformations. For palladium-catalyzed reactions, the generally accepted mechanism involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the aryl halide (this compound), forming a higher oxidation state organometallic intermediate. nih.govacs.org

Transmetalation: The organic group from an organometallic reagent (in traditional cross-coupling) is transferred to the metal center of the oxidative addition product. In cross-electrophile couplings, the mechanism to incorporate the second electrophile is more complex and can involve radical pathways. nih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the final product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. acs.org

In nickel-catalyzed cross-electrophile couplings, the mechanism can be more intricate, sometimes involving radical intermediates and different nickel oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). nih.gov For copper-catalyzed reactions like the Ullmann condensation, the mechanism is less universally agreed upon but is thought to involve the formation of an organocopper intermediate. wikipedia.org Some studies of copper-catalyzed fluorination suggest a Cu(I)/Cu(III) catalytic cycle. rsc.org

Functionalization via Other Reaction Pathways

Beyond cross-coupling, the reactivity of this compound allows for other important functionalization strategies.

Nucleophilic Aromatic Substitution Reactions at C2

The C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The presence of a good leaving group like bromine at this position makes this compound a prime substrate for SNAr reactions. stackexchange.com In this reaction, a nucleophile attacks the carbon bearing the bromine, leading to the formation of a negatively charged intermediate (a Meisenheimer complex). stackexchange.comyoutube.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com The subsequent departure of the bromide ion restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.com This pathway provides a direct method for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position. youtube.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. wikipedia.org The pyridine nitrogen is basic and can be protonated or coordinate to Lewis acids under typical EAS conditions, which deactivates the ring towards electrophilic attack. wikipedia.org Any substitution that does occur is typically directed to the C3 and C5 positions. However, for this compound, the positions are already substituted. To achieve further electrophilic substitution, one might first need to perform an N-oxidation of the pyridine to form the corresponding pyridine-N-oxide. wikipedia.org This N-oxide is more reactive towards electrophiles, and the oxide can be subsequently removed after the substitution reaction. wikipedia.org

Generation and Utilization of Organometallic Reagents (e.g., Grignard, Organozinc)

The bromine atom at the C-2 position of this compound is amenable to the formation of various organometallic reagents, which are pivotal intermediates for carbon-carbon and carbon-heteroatom bond formation. The generation of Grignard and organozinc reagents, in particular, opens up a wide array of synthetic possibilities for the derivatization of the pyridine core.

Grignard Reagents:

The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal, often activated with a small amount of an auxiliary reagent like ethyl bromide, in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.net This reaction results in the formation of the corresponding pyridylmagnesium bromide. These Grignard reagents are highly reactive nucleophiles and can participate in a variety of coupling reactions. For instance, they can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. researchgate.netmasterorganicchemistry.com They can also add to esters, typically resulting in a double addition to yield tertiary alcohols. masterorganicchemistry.com Furthermore, the reaction of these Grignard reagents with carbon dioxide, followed by an acidic workup, can lead to the formation of the corresponding carboxylic acid. masterorganicchemistry.com A recent development has shown that purple light can promote the radical coupling of 2- or 4-bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org This photoinduced single electron transfer (SET) mechanism generates a pyridyl radical that can couple with various Grignard reagents, including alkyl, aryl, and heteroaryl variants. organic-chemistry.org

A process analogous to the preparation of 2-bromo-5-formylpyridine from 2,5-dibromopyridine (B19318) suggests a viable route for functionalization. google.com In that patented method, a Grignard reaction is performed on 2,5-dibromopyridine, followed by the addition of dimethylformamide (DMF) to introduce the formyl group. google.com A similar strategy could be envisioned for this compound.

Organozinc Reagents:

Organozinc reagents offer a milder and often more selective alternative to Grignard reagents. The direct insertion of activated zinc into the carbon-bromine bond of bromopyridines can generate stable pyridylzinc bromides. nih.gov This method has been successfully applied to prepare 2-pyridylzinc bromides from 2-bromopyridine. nih.gov The resulting organozinc reagents are valuable for a range of coupling reactions, including palladium-catalyzed cross-coupling with aryl iodides to form biaryl compounds. nih.gov The reaction of organozinc compounds with bromoalkynes in the presence of a copper iodide catalyst can also lead to the formation of alkynylated pyridines.

The reactivity of organozinc derivatives of other heterocyclic systems, such as phosphinines, has been explored, demonstrating their utility in forming bonds with various electrophiles from phosphorus, arsenic, tin, and other metals. acs.org This suggests a broad potential for the functionalization of this compound via its organozinc derivative.

Regioselective Functionalization through Halogen Dance and Isomerization Processes

The "halogen dance" is a fascinating isomerization reaction where a halogen atom on an aromatic ring migrates to a different position under the influence of a strong base. clockss.orgresearchgate.net This process can be a powerful tool for achieving regioselective functionalization that would be difficult to obtain through direct methods. clockss.org

For bromopyridines, the halogen dance typically involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then rearrange, leading to the migration of the bromine atom. The position of the new lithiated species can then be trapped with an electrophile. clockss.org While direct examples involving this compound are not prevalent in the literature, the general principles of halogen dance reactions on bromopyridines are well-established. clockss.orgresearchgate.net For instance, the halogen dance has been utilized to synthesize various substituted pyridines by trapping the rearranged lithiated intermediates with electrophiles like iodine, methyl iodide, or allyl bromide. clockss.org

A related and synthetically valuable process is the base-catalyzed isomerization of bromopyridines, which can proceed through a pyridyne intermediate. rsc.org For example, 3-bromopyridines have been shown to isomerize to 4-bromopyridines in the presence of a strong base. rsc.org This isomerization allows for subsequent nucleophilic aromatic substitution (SNAr) at the 4-position, a position that might be less accessible through direct functionalization of the starting material. rsc.org This tandem isomerization/selective interception strategy can be advantageous, as it allows for the use of more readily available starting materials to access less common substitution patterns. rsc.org Given these precedents, it is conceivable that under specific basic conditions, this compound could undergo isomerization, potentially leading to the formation of other bromo-substituted isomers, thereby expanding its synthetic utility.

Transformations Involving the Oxolane Moiety

The oxolane (tetrahydrofuran) ring in this compound is not merely a passive substituent but can also be a site for chemical transformations, offering further avenues for creating diverse molecular architectures.

Derivatization of the Oxolane Ring

The oxolane moiety in this compound is a 3-substituted tetrahydrofuran. If a hydroxyl group were present at the 3-position, as in 3-hydroxytetrahydrofuran (B147095), it would serve as a handle for a wide range of derivatization reactions. 3-Hydroxytetrahydrofuran is a known valuable intermediate in the synthesis of various pharmaceuticals. wikipedia.org

The synthesis of chiral 3-hydroxytetrahydrofuran has been achieved from starting materials like (S)- and (R)-1,2,4-butanetriol through acid-catalyzed cyclization. wikipedia.org It can also be prepared from L-malic acid via an esterification-reduction-cyclodehydration sequence. chemicalbook.com The hydroxyl group of 3-hydroxytetrahydrofuran can be readily converted into other functional groups. For example, it can be tosylated or reacted with phosphorus pentasulfide. wikipedia.org

While this compound itself does not possess a hydroxyl group on the oxolane ring, synthetic strategies could be envisioned to introduce one. For example, if the starting material for the synthesis of the pyridine derivative was a protected 3-hydroxytetrahydrofuran, deprotection at a later stage would yield a hydroxylated analogue. This hydroxyl group could then be exploited for further functionalization, such as etherification, esterification, or conversion to other functional groups, thereby allowing for the attachment of various side chains and pharmacophores to the oxolane ring.

Applications of 2 Bromo 5 Oxolan 3 Yl Pyridine and Its Derivatives As Advanced Molecular Scaffolds

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the bromine atom and the oxolane group on the pyridine (B92270) ring makes 2-Bromo-5-(oxolan-3-yl)pyridine a highly useful intermediate in synthetic chemistry. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the oxolane ring can influence solubility, stereochemistry, and biological activity.

Building Blocks for Diverse Heterocyclic Frameworks

While direct synthesis of pyridopyrimidines from this compound is not extensively documented in readily available literature, the general utility of bromopyridine derivatives in constructing such fused heterocyclic systems is well-established. Pyridopyrimidines are a class of compounds with significant therapeutic potential, and their synthesis often relies on the annulation of a pyrimidine (B1678525) ring onto a pyridine scaffold. The bromo-substituent on compounds like this compound can be readily converted into an amino group, which is a key precursor for the condensation reactions required to form the pyrimidine ring. The oxolane group, in this context, would serve as a modulating substituent to fine-tune the physicochemical and pharmacological properties of the final pyridopyrimidine product.

Heterocyclic compounds are fundamental in the development of pharmaceuticals, agrochemicals, and organic materials. The versatility of this compound allows it to serve as a foundational element in the construction of a wide array of these complex structures.

Precursors for Polyfunctionalized Pyridine Derivatives

The reactivity of the C-Br bond in this compound allows for its participation in numerous transformations to create highly functionalized pyridine derivatives. This bifunctional nature is a key asset in combinatorial chemistry and targeted synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, can be employed to introduce a wide variety of substituents at the 2-position of the pyridine ring. These reactions are fundamental for creating libraries of novel compounds for drug discovery and other applications. The oxolane moiety remains intact during these transformations, providing a constant structural feature while allowing for diverse functionalization at the bromine-bearing position.

Applications in Materials Science Research

The unique electronic and structural properties of pyridine derivatives are increasingly being exploited in the field of materials science. The incorporation of this compound into larger molecular or polymeric structures can impart specific functionalities.

Precursors for Functionalized Polymers and Organic Electronic Materials

Pyridine-containing polymers are investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as components of solar cells. The synthesis of such materials often involves the polymerization of functionalized monomers. This compound can serve as a precursor to such monomers. For example, the bromo-group can be transformed into a polymerizable group, such as a vinyl, ethynyl, or boronic ester functionality. The resulting monomer can then be incorporated into a polymer chain, where the pyridine-oxolane unit can influence the polymer's solubility, morphology, and electronic properties. While specific examples utilizing the oxolan-3-yl isomer are not widely reported, the general principle is a cornerstone of modern materials synthesis.

Ligand Design in Coordination and Homogeneous Catalysis

Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and homogeneous catalysis, stabilizing metal centers and influencing their catalytic activity. The nitrogen atom of the pyridine ring in this compound is a primary coordination site for transition metals. The oxolane group can also play a role in the coordination sphere, potentially acting as a secondary binding site or influencing the steric and electronic environment of the metal center.

The bromine atom offers a site for further functionalization, allowing for the creation of bidentate or multidentate ligands. For example, a phosphine (B1218219) group could be introduced via a coupling reaction, leading to a P,N-ligand. Such tailored ligands are highly sought after for their ability to control the selectivity and efficiency of catalytic reactions. Coordination polymers and metal-organic frameworks (MOFs) built from pyridine-based linkers have shown applications in gas storage, separation, and catalysis. The structural features of this compound make it a promising candidate for the design of new functional coordination materials.

Contributions to Chemical Biology and Chemical Probe Development

The pyridine scaffold is a common feature in many biologically active molecules. The introduction of an oxolane ring, a motif present in various natural products and drugs, combined with a reactive bromine handle, makes this compound an interesting starting point for medicinal chemistry and the development of chemical probes.

Although detailed biological studies on this specific compound are limited in the public domain, its structural alerts suggest potential. The molecule could serve as a fragment in fragment-based drug discovery campaigns, where the oxolane group might provide favorable interactions with a biological target, and the bromopyridine core allows for synthetic elaboration to optimize potency and other properties. The development of specific inhibitors or probes often relies on the synthesis of a focused library of compounds around a central scaffold, a process for which this compound is well-suited.

Design of Pyridine-Containing Scaffolds for Biological Research

Pyridine derivatives are a cornerstone in the design of scaffolds for biological research, particularly in medicinal chemistry. The pyridine ring is a common feature in many bioactive molecules and approved drugs, valued for its ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions to modulate pharmacological properties. Derivatives of this compound can be elaborated through reactions like the Suzuki cross-coupling, allowing for the synthesis of diverse libraries of compounds for biological screening. mdpi.com

Research into related pyridine-based scaffolds has yielded potent and selective inhibitors for various biological targets. For instance, novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells. rsc.org In another example, pyridine-bridged analogues of the natural product Combretastatin-A4 were designed and synthesized, with several compounds showing potent anticancer activity by inhibiting cell survival and blocking angiogenesis. nih.gov

These examples underscore the utility of the pyridine core in creating structurally diverse molecules tailored for specific biological targets. The this compound structure serves as a valuable starting point for such endeavors, offering multiple points for chemical modification.

| Pyridine Scaffold Example | Biological Target | Therapeutic Area | Key Findings |

| 5-Formyl-pyrrolo[3,2-b]pyridine | FGFR4 Kinase | Hepatocellular Carcinoma | Resulted in potent, selective, and reversible-covalent inhibitors active against wild-type and mutant FGFR4. nih.gov |

| Pyrazolo[3,4-b]pyridine | Tropomyosin receptor kinases (TRKs) | Cancer | Led to the identification of inhibitors of TRKA with activity in the nanomolar range and selective cancer cell line proliferation inhibition. rsc.org |

| Pyridine-Bridged Combretastatin-A4 Analogues | Tubulin | Cancer | Analogues with a 3-atom linker containing nitrogen showed potent inhibition of cell survival, cell cycle arrest, and anti-angiogenesis effects. nih.gov |

Probes for Studying Molecular Interactions

The inherent properties of the pyridine nucleus make its derivatives suitable as molecular probes for investigating complex biological systems and molecular interactions. The nitrogen atom can participate in hydrogen bonding, a fundamental interaction in biological recognition processes. researchgate.net Furthermore, the aromatic system can engage in π-stacking interactions, which are crucial for the structure of biomacromolecules and for ligand-receptor binding. researchgate.net

Derivatives built from scaffolds like this compound can be functionalized with fluorophores or other reporter groups. These functionalized molecules can then be used to probe the microenvironment of protein binding sites or to visualize cellular processes. The specific geometry and electronic distribution of the pyridine ring influence its interaction with its local environment, and changes in spectroscopic signals upon binding can provide detailed information about the nature of the molecular interactions at play.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Pyridine-based molecules are exemplary building blocks in this field due to their defined geometry and specific interaction capabilities.

Pyridine-Based Motifs in Supramolecular Architectures

The pyridine ring is a versatile motif in the construction of supramolecular architectures. Its nitrogen atom is a key participant in forming predictable and robust non-covalent interactions, especially hydrogen bonds and coordination bonds with metal ions. nih.gov These interactions guide the self-assembly of individual molecules into larger, well-defined structures.

Studies on various pyridine derivatives have revealed recurrent supramolecular motifs. For example, in acid-base adducts of pyridine-dicarboxylic acids, extensive hydrogen-bonding networks involving O–H···O and N–H···O interactions lead to the formation of specific, predictable patterns known as supramolecular synthons. researchgate.net In the solid state, even simple derivatives like 2-bromo-5-methylpyridine (B20793) form chains linked by weak C—H···N interactions. researchgate.net

More complex, "bent-shaped" pyridine derivatives have been shown to self-organize into liquid crystalline phases, demonstrating how molecular shape programmed at the single-molecule level can translate into macroscopic material properties. rsc.orgresearchgate.net Furthermore, macrocycles incorporating the bis(1,2,3-triazolyl)pyridine (btp) motif have been observed to self-assemble into nanotube structures in the solid state, highlighting the potential for creating highly ordered nanomaterials. rsc.org

| Pyridine-Based Motif | Key Interaction(s) | Resulting Architecture | Reference(s) |

| Pyridine-Acid Adducts | O–H···O, N–H···O Hydrogen Bonds | Supramolecular Synthons | researchgate.net |

| Bent-Core Pyridines | Intermolecular Stacking/Packing | Liquid Crystal Mesophases | rsc.orgresearchgate.net |

| Bis(1,2,3-triazolyl)pyridine Macrocycles | Stacking and other non-covalent forces | Nanotubes | rsc.org |

| 2-Bromo-5-methylpyridine | C—H···N Hydrogen Bonds | Molecular Chains | researchgate.net |

Receptor Design and Host-Guest Chemistry

The principles of molecular recognition, which govern the interaction between a host molecule and a guest species, are central to host-guest chemistry. Pyridine-containing molecules are frequently used to construct host receptors due to their ability to form directional interactions and create well-defined binding cavities.

Ligands based on pyridine-amide structures are particularly notable. They offer structural flexibility, allowing them to adapt to the geometric needs of a specific guest, such as a metal ion. nih.gov This adaptability is crucial for designing selective receptors. Macrocyclic structures containing pyridine units have been designed as receptors for both metal cations and anions. rsc.org For example, new macrocycles containing the bis(1,2,3-triazolyl)pyridine motif have been investigated for their ability to bind anions, a key area of research in receptor design. rsc.org The combination of the pyridine nitrogen as a binding site and a pre-organized molecular framework allows these hosts to selectively encapsulate guest molecules, with potential applications in sensing, catalysis, and separation.

Advanced Characterization and Computational Studies of 2 Bromo 5 Oxolan 3 Yl Pyridine and Its Derivatives

Spectroscopic and Diffraction-Based Structural Analysis

Experimental techniques are indispensable for the precise determination of a molecule's three-dimensional architecture and its interactions in the solid state. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and diffraction techniques such as X-ray crystallography provide detailed insights into the atomic arrangement of 2-Bromo-5-(oxolan-3-yl)pyridine.

Elucidation of Molecular Conformation and Stereochemistry

The molecular structure of this compound contains several key features that define its conformation and stereochemistry. The central pyridine (B92270) ring is aromatic and thus largely planar. wikipedia.org However, the attached oxolane ring is non-planar and exists in a puckered conformation, typically an envelope or twist form. The linkage between the C5 atom of the pyridine ring and the C3 atom of the oxolane ring is a rotatable single bond, allowing for various spatial orientations of the two ring systems relative to each other.

Furthermore, the substitution at the 3-position of the oxolane ring introduces a chiral center, meaning the compound can exist as two distinct enantiomers (R and S). The determination of the absolute stereochemistry at this center and the preferred rotational conformation (torsion angle) between the two rings requires advanced analytical methods.

High-resolution NMR spectroscopy, including 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons on the pyridine and oxolane rings, helping to define the dominant conformation in solution. X-ray crystallography on a single crystal provides the most definitive data, yielding precise bond lengths, bond angles, and the specific conformation and packing adopted by the molecule in the solid state.

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on established chemical shift principles for analogous structures.

| Analysis Type | Signal | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Pyridine H-3, H-4, H-6 | 7.5 - 8.5 | The precise shifts are influenced by the electronic effects of the bromo and oxolanyl groups. |

| Oxolane CH | 3.5 - 4.5 | Protons on the oxolane ring, with those closer to the oxygen atom appearing further downfield. | |

| Oxolane CH₂ | 1.8 - 2.5 | Methylene protons on the oxolane ring. | |

| ¹³C NMR | Pyridine C-Br (C2) | ~140 | Carbon bearing the bromine atom. |

| Other Pyridine C | 120 - 150 | Aromatic carbons of the pyridine ring. | |

| Oxolane C-O | 65 - 75 | Carbons adjacent to the oxygen in the oxolane ring. | |

| Other Oxolane C | 25 - 40 | Other aliphatic carbons in the oxolane ring. |

Investigation of Intermolecular Interactions in Solid-State Structures

In the solid state, molecules of this compound are organized in a crystal lattice defined by a network of intermolecular forces. Analysis of crystal structures of similar compounds, such as 2-bromo-5-methylpyridine (B20793), reveals the likely interactions that govern the molecular packing. researchgate.net

Weak C—H···N hydrogen bonds are common in pyridine derivatives, where a hydrogen atom on one molecule interacts with the nitrogen atom of a neighboring molecule. researchgate.net Halogen bonding, an interaction involving the electrophilic region of the bromine atom, could also play a role, potentially forming Br···N or Br···O interactions. Additionally, π–π stacking interactions between the aromatic pyridine rings may contribute to the stability of the crystal structure, although in some substituted bromopyridines, these interactions are not observed. researchgate.net The presence and geometry of these interactions are critical for understanding the material's physical properties.

Table 2: Potential Intermolecular Interactions in Solid-State this compound Based on crystallographic studies of analogous pyridine derivatives. researchgate.net

| Interaction Type | Atoms Involved | Typical Distance (Å) | Significance |

| Hydrogen Bonding | C-H···N | 2.2 - 2.8 (H···N) | Directs the formation of molecular chains or sheets. researchgate.net |

| Halogen Bonding | C-Br···N/O | < 3.5 | Influences molecular packing and orientation. |

| π–π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.3 - 3.8 | Contributes to crystal lattice stabilization. |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, offering insights that complement experimental findings. Methods like Density Functional Theory (DFT) are widely used to study pyridine derivatives. researchgate.netmdpi.com

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is dictated by the electronic properties of its substituted pyridine ring. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. wikipedia.org The bromine atom at the 2-position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgevitachem.com Conversely, the C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. mdpi.comevitachem.com

Computational models can predict the likelihood of these reactions by mapping the molecule's electrostatic potential (MEP). mdpi.com MEP analysis identifies electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). mdpi.comnih.gov For this molecule, the area around the nitrogen atom is expected to be electron-rich (a nucleophilic site), while the carbon atom bonded to the bromine is electron-deficient and thus an electrophilic site.

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule governs its structure, stability, and reactivity. The electronic structure of this compound can be analyzed using quantum mechanical calculations. These calculations reveal the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The HOMO represents the region from which an electron is most easily removed, while the LUMO is the region that most readily accepts an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate specific electronic interactions within the molecule, such as hyperconjugation and intramolecular charge transfer. rsc.orgresearchgate.net This provides a detailed picture of the bonding and delocalization of electron density throughout the structure.

Table 3: Representative Calculated Electronic Properties for a Substituted Pyridine Derivative Data based on DFT calculations for similar pyridine structures. mdpi.com

| Calculated Property | Typical Value | Interpretation |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations of Derivative Behavior

While DFT calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time. For derivatives of this compound, MD simulations can model a range of dynamic processes.

These simulations can track the conformational flexibility of the molecule, such as the puckering of the oxolane ring and the rotation around the bond connecting the two rings. In a biological context, if a derivative is designed as a potential drug, MD simulations can be used to model its binding to a target protein. This allows researchers to observe the stability of the binding pose, the key intermolecular interactions involved (like hydrogen bonds), and the influence of surrounding water molecules, providing crucial insights for rational drug design.

Future Directions and Emerging Research Avenues

Exploration of Novel and Undiscovered Synthetic Methodologies

The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of 2-Bromo-5-(oxolan-3-yl)pyridine. While classical methods for the synthesis of substituted pyridines exist, future research will likely focus on more sophisticated and sustainable approaches.

Another area of interest is the development of novel multi-component reactions . nih.gov These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and diversity. nih.gov A potential multi-component strategy for the synthesis of this compound could involve the condensation of a suitable oxolane-containing building block with precursors to the brominated pyridine (B92270) ring.

Furthermore, photocatalytic methods are emerging as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.gov The application of visible-light-mediated catalysis could enable new pathways for the synthesis and functionalization of this compound, potentially leading to novel derivatives with interesting properties. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct C-H Functionalization | Atom economy, reduced waste, step efficiency. nih.govmicrosoft.com | Development of regioselective catalysts for direct coupling of the oxolane moiety. |

| Multi-component Reactions | High efficiency, molecular diversity, operational simplicity. nih.gov | Design of novel reaction cascades to assemble the target molecule from simple precursors. |

| Photocatalysis | Mild reaction conditions, unique reactivity, sustainable energy source. nih.gov | Exploration of light-driven reactions for the synthesis and modification of the compound. |

Development of Highly Selective and Sustainable Catalytic Systems

The synthesis and functionalization of this compound can be significantly enhanced by the development of advanced catalytic systems. Future research in this area is expected to focus on both selectivity and sustainability.

Regioselective catalysis is crucial for controlling the precise location of functional groups on the pyridine ring. nih.gov For instance, developing catalysts that can selectively functionalize the C-H bonds at other positions of the pyridine ring while the 2-bromo and 5-oxolanyl substituents are present would open up avenues for creating a diverse library of derivatives. researchgate.net Ruthenium(II)-based catalysts have shown promise in the domino C-O/C-N/C-C bond formation reactions of 2-bromopyridines, which could be adapted for the synthesis of complex derivatives of the target molecule. nih.gov

The development of sustainable catalysts is another critical research direction. This includes the use of earth-abundant metals, biodegradable ligands, and catalytic systems that can operate in environmentally benign solvents. acs.org For example, palladium nanoparticles synthesized using green methods, such as from papaya peel extract, have been shown to be effective catalysts for C-C coupling reactions and could be explored for the synthesis of this compound and its analogues. acs.org

| Catalyst Type | Research Goal | Potential Impact |

| Regioselective Catalysts | Precise control over the position of functionalization on the pyridine ring. nih.gov | Access to a wider range of novel derivatives with tailored properties. |

| Sustainable Catalysts | Use of eco-friendly metals and ligands, and green reaction conditions. acs.org | Reduced environmental impact of chemical synthesis. |

| Dual-Functional Catalysts | Catalysts that can promote multiple transformations in a single pot. | Increased efficiency and reduced waste in multi-step syntheses. |

Expansion of Applications in Emerging Technologies and Interdisciplinary Research

The unique structural features of this compound suggest a wide range of potential applications in various emerging technologies and interdisciplinary fields.

In medicinal chemistry , pyridine derivatives are a cornerstone of drug discovery, with many approved drugs containing this heterocyclic motif. researchgate.netnih.gov The presence of the oxolane ring, a common feature in many biologically active compounds, coupled with the reactive bromine atom, makes this compound a valuable scaffold for the development of new therapeutic agents. researchgate.netnih.gov Future research could explore its potential as an inhibitor of various enzymes or as a ligand for specific receptors. For instance, novel pyridine-based compounds have been investigated as PIM-1 kinase inhibitors for cancer therapy and as potential treatments for inflammatory diseases. acs.orgelsevierpure.com

In materials science , functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The electronic properties of the pyridine ring, combined with the potential for functionalization, make this compound an interesting candidate for the design of novel functional materials with tailored optical or electronic properties.

The field of agrochemicals also represents a potential area of application. Many herbicides, insecticides, and fungicides contain heterocyclic scaffolds. The biological activity of this compound and its derivatives could be screened to identify new crop protection agents.

| Application Area | Potential Role of this compound | Research Focus |

| Medicinal Chemistry | Scaffold for the design of novel drugs targeting a range of diseases. nih.govacs.orgelsevierpure.com | Synthesis and biological evaluation of derivatives for anticancer, anti-inflammatory, and other therapeutic activities. |

| Materials Science | Building block for the creation of new organic electronic materials. | Investigation of the photophysical and electronic properties of polymers and small molecules derived from the compound. |

| Agrochemicals | Core structure for the development of new pesticides and herbicides. | Screening of derivatives for their efficacy against various agricultural pests and weeds. |

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. rsc.org For this compound, these computational tools can accelerate discovery and development in several key areas.

Predicting reaction outcomes and regioselectivity is another powerful application of ML. nih.govrsc.org Machine learning models can be trained to predict the most likely products of a reaction and the regioselectivity of functionalization on the pyridine ring, saving significant time and resources in the lab. nih.govresearchgate.net For example, ML models have been developed to predict the regioselectivity of radical C-H functionalization of heterocycles. nih.gov

Furthermore, AI can be used for the de novo design of novel molecules with desired properties. chemical.ai By learning the relationship between molecular structure and activity, AI algorithms can generate new derivatives of this compound that are optimized for a specific biological target or material application. nih.gov This approach has been used to design novel pyridine derivatives with potential antidiabetic and antiproliferative activities. chemical.ai

| AI/ML Application | Description | Potential Benefit for this compound Research |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways by working backward from the target molecule. chemcopilot.comchemical.aigrace.com | Faster and more innovative design of synthetic routes. |

| Reaction Outcome Prediction | ML models predict the products and selectivity of chemical reactions. nih.govresearchgate.net | More efficient and targeted experimental work. |

| De Novo Molecular Design | AI generates novel molecular structures with optimized properties. chemical.ainih.gov | Accelerated discovery of new drug candidates and functional materials. |

Q & A

Q. Table 1: Comparative Synthesis Parameters for Brominated Pyridines

| Precursor | Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Oxolan-3-yl)pyridine | NBS | DMF | 62–68 | |

| 3-Methylpyridine | Br₂ | CH₂Cl₂ | 55–60 |

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard for isolating brominated pyridines . For polar byproducts (e.g., hydroxylated derivatives), reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves separation . Recrystallization from ethanol or dichloromethane can enhance purity (>98%), particularly if the compound exhibits high thermal stability .

Basic: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is definitive for structural elucidation . Key parameters include bond angles (e.g., C-Br bond length ~1.89 Å) and torsion angles between the pyridine ring and oxolane group. Disordered oxolane conformers require iterative refinement to assign occupancy ratios accurately .

Q. Table 2: Crystallographic Data for Related Bromopyridines

| Compound | Space Group | Resolution (Å) | R-factor | Reference |

|---|---|---|---|---|

| 2-Bromo-5-methylpyridine | P2₁/c | 0.84 | 0.032 | |

| 5-Bromo-2-methoxy-3-methylpyridine | C2/c | 0.91 | 0.041 |

Advanced: How does the electronic environment of the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The C-Br bond’s electrophilicity is modulated by the electron-donating oxolane group. DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the brominated carbon compared to unsubstituted pyridines, favoring oxidative addition in Pd-catalyzed couplings . Experimental validation via kinetic studies (e.g., monitoring Suzuki reaction rates under varying Pd(0) concentrations) can quantify these effects .

Advanced: How to address contradictory data on regioselectivity in bromination of oxolane-substituted pyridines?

Methodological Answer:

Contradictions often arise from competing directing effects. For example, steric hindrance from the oxolane group may favor bromination at the 2-position over the 4-position. Computational modeling (e.g., Fukui indices for electrophilic attack) combined with LC-MS monitoring of intermediates can resolve ambiguities .

Advanced: What computational tools predict the stability of this compound under varying pH and temperature?

Methodological Answer:

Molecular dynamics simulations (e.g., AMBER force fields) model degradation pathways like hydrolytic debromination. QSPR (Quantitative Structure-Property Relationship) models correlate logP values with stability in aqueous buffers . Experimental validation via accelerated stability testing (40°C, 75% RH) confirms computational predictions .

Advanced: How to assess intermolecular interactions in cocrystals involving this compound?

Methodological Answer:

Hirshfeld surface analysis (CrystalExplorer software) quantifies interactions like Br···H or O···H bonds. For example, bromine’s polarizability enhances halogen bonding with electron-rich coformers (e.g., carboxylic acids) . Thermal analysis (DSC/TGA) further probes cocrystal stability .

Basic: What analytical techniques validate the purity and identity of this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR (DMSO-d6) identifies characteristic shifts: δ ~8.2 ppm (pyridine H), δ ~4.5 ppm (oxolane O-CH₂) .

- HRMS: Exact mass (±5 ppm) confirms molecular formula (C₈H₁₀BrNO).

- HPLC-DAD: Retention time and UV-Vis spectra (λmax ~265 nm) assess purity .

Advanced: What strategies mitigate regioselectivity challenges in functionalizing this compound?

Methodological Answer:

Protecting the oxolane group (e.g., silylation) reduces steric interference during electrophilic substitution. Transition metal catalysts (e.g., CuI for Ullmann coupling) direct reactions to the bromine site . Competitive experiments with isotopic labeling (²H/¹³C) track substitution patterns .

Basic: How to optimize reaction scale-up for this compound without compromising yield?

Methodological Answer:

Continuous flow reactors improve heat/mass transfer for exothermic bromination steps . Solvent recycling (e.g., DMF recovery via distillation) reduces costs. DoE (Design of Experiments) models optimize parameters like residence time and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |